molecular formula C14H10F5NO B13430795 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline

Cat. No.: B13430795
M. Wt: 303.23 g/mol
InChI Key: CEJDPTWUPAPNBK-UHFFFAOYSA-N
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Description

2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline is a fluorinated aromatic amine compound It is characterized by the presence of difluoro and trifluoromethyl groups attached to a phenoxy ring, which is further connected to a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline typically involves multiple steps. One common method starts with the halogenation of a precursor compound, followed by a nucleophilic substitution reaction to introduce the fluorinated groups. The final step often involves the coupling of the fluorinated intermediate with an aniline derivative under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the use of efficient catalysts and reagents, as well as advanced purification techniques to ensure the desired product’s quality and purity .

Chemical Reactions Analysis

Types of Reactions: 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Mechanism of Action

The mechanism by which 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of enzymes, receptors, or other proteins, ultimately affecting cellular processes and pathways .

Comparison with Similar Compounds

  • 2,6-Difluoro-4-(trifluoromethyl)pyridine
  • 2,6-Dichloro-4-(trifluoromethyl)aniline
  • 2,3-Difluoro-4-methoxyphenol

Comparison: Compared to these similar compounds, 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline is unique due to its specific substitution pattern and the presence of both difluoro and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced stability, making it particularly valuable in various applications .

Properties

Molecular Formula

C14H10F5NO

Molecular Weight

303.23 g/mol

IUPAC Name

2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline

InChI

InChI=1S/C14H10F5NO/c1-7-2-3-12(11(20)4-7)21-13-9(15)5-8(6-10(13)16)14(17,18)19/h2-6H,20H2,1H3

InChI Key

CEJDPTWUPAPNBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)N

Origin of Product

United States

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